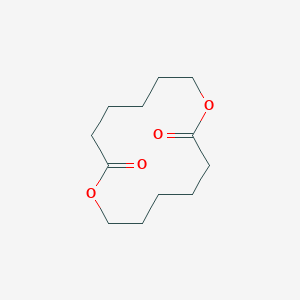

1,8-Dioxacyclotetradecane-2,9-dione

Descripción general

Descripción

1,8-Dioxacyclotetradecane-2,9-dione is an organic compound with the molecular formula C₁₂H₂₀O₄

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Dioxacyclotetradecane-2,9-dione can be synthesized through the ring-closing metathesis (RCM) of appropriate diene precursors. The reaction typically involves the use of a ruthenium-based catalyst under an inert atmosphere. The reaction conditions often include moderate temperatures and the removal of by-products to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Dioxacyclotetradecane-2,9-dione undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding diacid.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Diacid derivatives.

Reduction: Diols.

Substitution: Various substituted lactones.

Aplicaciones Científicas De Investigación

Polymer Chemistry

1,8-Dioxacyclotetradecane-2,9-dione is primarily used in the synthesis of polycaprolactone derivatives. Its ability to undergo ring-opening polymerization allows it to serve as a precursor for various biodegradable polymers.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Method | Ring-opening |

| Monomer Type | Caprolactone |

| Resulting Polymer | Polycaprolactone |

| Biodegradability | Yes |

Case Study : Research has demonstrated the lipase-catalyzed transformation of polycaprolactone into cyclic dicaprolactone, showcasing the utility of this compound in creating biodegradable materials that can be repolymerized for various applications in packaging and medical devices .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Notably, it has shown promise in analgesic applications due to its structural similarity to other biologically active compounds.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant inhibition of pain responses | |

| Antinociceptive | Comparable effects to morphine at specific doses |

Case Study : In a study involving acetic acid-induced writhing tests in mice, compounds featuring the 1,8-dioxacyclotetradecane motif exhibited significant analgesic activity. For instance, one derivative showed over 50% writhe inhibition at a dose of 5.0 mg/kg, indicating its potential as a dual antagonist for pain management .

Materials Science

In materials science, this compound is explored for its role in developing advanced materials with tailored properties.

Table 3: Material Properties

| Material Type | Property | Application Area |

|---|---|---|

| Biodegradable Polymers | High tensile strength | Packaging |

| Coatings | Enhanced adhesion | Protective coatings |

Case Study : The compound has been utilized in formulating coatings that provide enhanced adhesion and durability while maintaining biodegradability. This is particularly beneficial in environmentally friendly packaging solutions .

Mecanismo De Acción

The mechanism of action of 1,8-dioxacyclotetradecane-2,9-dione involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is primarily due to the presence of carbonyl groups, which are susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dioxacyclohexadecane-5,12-dione: Another cyclic ester with a sixteen-membered ring.

1,6-Dioxacyclooctadecane-7,14-dione: A cyclic ester with an eighteen-membered ring.

Uniqueness

1,8-Dioxacyclotetradecane-2,9-dione is unique due to its fourteen-membered ring structure, which imparts specific chemical and physical properties.

Actividad Biológica

1,8-Dioxacyclotetradecane-2,9-dione, also known as DCL, is an organic compound with the molecular formula C₁₂H₂₀O₄. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of DCL, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

DCL can be synthesized through ring-closing metathesis (RCM) involving diene precursors and a ruthenium-based catalyst under inert conditions. The reaction typically occurs at moderate temperatures and requires careful removal of by-products to enhance yield .

Chemical Reactions:

- Hydrolysis: DCL can undergo hydrolysis in acidic or basic conditions to yield diacid derivatives.

- Reduction: The carbonyl groups can be reduced using lithium aluminum hydride to form diols.

- Substitution: Nucleophilic substitution may occur at the carbonyl carbon, leading to various derivatives.

The biological activity of DCL is primarily attributed to its reactivity with nucleophiles, facilitated by its carbonyl groups. These interactions can lead to the formation of various biologically relevant derivatives. The specific molecular targets and pathways involved depend on the context of the reactions being studied .

Biological Applications

DCL has several promising applications in biological and materials science research:

- Polymer Chemistry: It serves as a monomer for synthesizing biodegradable aliphatic polyesters through ring-opening polymerization. These polymers have significant implications in biomedical devices and sustainable packaging materials .

- Biological Research: Investigations into DCL's interactions with biomolecules suggest potential roles in drug design and development. Its ability to form stable derivatives may be leveraged for creating targeted drug delivery systems .

Case Study 1: Biodegradable Polymers

Research demonstrated that DCL could be used as an intermediate in the sustainable recycling of polycaprolactone (PCL). In this process, DCL facilitates the repolymerization of degraded PCL into new polymer chains, highlighting its potential for environmental sustainability .

Case Study 2: Drug Delivery Systems

A study explored the use of DCL derivatives in drug delivery systems. The findings indicated that these derivatives could enhance the solubility and bioavailability of poorly soluble drugs, making them suitable candidates for further development in pharmaceutical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Molecular Formula | Unique Properties |

|---|---|---|---|

| This compound | Cyclic dione | C₁₂H₂₀O₄ | Fourteen-membered ring structure |

| 1,4-Dioxacyclohexadecane-5,12-dione | Cyclic dione | C₁₆H₂₀O₄ | Sixteen-membered ring structure |

| 1,6-Dioxacyclooctadecane-7,14-dione | Cyclic dione | C₁₈H₃₄O₄ | Eighteen-membered ring structure |

DCL is unique due to its fourteen-membered ring structure, which imparts specific chemical and physical properties that distinguish it from other cyclic diones.

Propiedades

IUPAC Name |

1,8-dioxacyclotetradecane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTDOUGNQAMWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCCCCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446481 | |

| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-83-3 | |

| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) in the context of polycaprolactone (PCL)?

A1: DCL serves as a crucial intermediate in the sustainable chemical recycling of PCL [, , ]. It acts as a building block for PCL polymerization, enabling the synthesis of new PCL from degraded or depolymerized material.

Q2: How is this compound (DCL) produced from PCL?

A2: DCL is produced from PCL through an enzymatic degradation process utilizing Candida antarctica lipase (lipase CA) [, , ]. This enzymatic reaction depolymerizes PCL into DCL, offering a greener alternative to conventional chemical methods. The reaction can be carried out in water-containing toluene at 40°C [, ] or in supercritical carbon dioxide (scCO2) at a milder temperature [], highlighting the versatility of this enzymatic approach.

Q3: Can this compound (DCL) be converted back into PCL, and if so, how?

A3: Yes, DCL can be readily polymerized back into PCL using the same enzyme, lipase CA [, , ]. This reversible reaction highlights the potential of DCL as a key component in a closed-loop recycling system for PCL, promoting sustainability in polymer chemistry. The polymerization process can be carried out in both supercritical carbon dioxide [] and traditional solvents [, ], showcasing the adaptability of this enzymatic approach to different reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.